Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Pharmaceutical impurity profiling LC-MS identity confirmation Reference standard characterization

Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (CAS 2832456-67-2), catalogued as Lenvatinib Impurity 76, is a synthetic carbamate derivative with molecular formula C20H18ClN3O5 and molecular weight 415.83 g/mol. The compound belongs to the quinoline-6-carboxamide class and is a known process-related impurity of the multi-targeted tyrosine kinase inhibitor Lenvatinib mesylate (Lenvima®), an anticancer agent approved for differentiated thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.

Molecular Formula C20H18ClN3O5
Molecular Weight 415.8 g/mol
Cat. No. B12944755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
Molecular FormulaC20H18ClN3O5
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl
InChIInChI=1S/C20H18ClN3O5/c1-3-28-20(26)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(27-2)13(19(22)25)9-12(16)17/h4-10H,3H2,1-2H3,(H2,22,25)(H,24,26)
InChIKeyWLFHJBHZCJJLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (Lenvatinib Impurity 76): Procurement-Grade Reference Standard for ANDA and DMF Submissions


Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (CAS 2832456-67-2), catalogued as Lenvatinib Impurity 76, is a synthetic carbamate derivative with molecular formula C20H18ClN3O5 and molecular weight 415.83 g/mol [1]. The compound belongs to the quinoline-6-carboxamide class and is a known process-related impurity of the multi-targeted tyrosine kinase inhibitor Lenvatinib mesylate (Lenvima®), an anticancer agent approved for differentiated thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma . It features an ethyl carbamate substituent on the 2-chlorophenyl ring, distinguishing it from the parent drug which bears a cyclopropylurea moiety at the equivalent position [2]. The compound is supplied as a pale yellow to yellow solid with HPLC purity ≥95% and is accompanied by comprehensive characterization data including COA, NMR, MS, and HPLC chromatograms, fulfilling requirements for impurity reference standards used in pharmaceutical quality control (QC), analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions .

Why Lenvatinib Impurity 76 Cannot Be Substituted with Other Quinoline-6-Carboxamide Impurities in Regulatory Filings


In pharmaceutical quality control and regulatory submissions, impurity reference standards must exhibit exact structural identity to the process-related or degradation impurity they are intended to quantify. Lenvatinib Impurity 76 (ethyl carbamate derivative) differs from structurally proximal Lenvatinib impurities such as Impurity 14 (phenyl carbamate, C24H18ClN3O5, MW 463.9), Impurity 35 (4-chlorophenyl carbamate, C24H17Cl2N3O5, MW 498.3), and the parent drug Lenvatinib itself (cyclopropylurea, C21H19ClN4O4, MW 426.85) in molecular formula, molecular weight, and the nature of the substituent on the 2-chlorophenyl ring nitrogen [1][2][3]. These structural differences translate into distinct chromatographic retention times in validated HPLC methods, different MS/MS fragmentation patterns in LC-MS confirmation assays, and divergent response factors under UV detection—parameters that are critical for accurate quantification in release and stability testing [4][5]. Use of an incorrect impurity standard can lead to misidentification, inaccurate quantification, and potential rejection of ANDA or DMF submissions by regulatory authorities. The ICH Q3A guideline explicitly requires that impurity reference standards be chemically identical to the specified impurity, making generic interchange scientifically invalid from a regulatory compliance perspective [6].

Quantitative Differentiation Evidence: Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate vs. Closest Lenvatinib Impurity Analogs


Molecular Weight Differentiation: Impurity 76 (415.83 Da) vs. Impurity 14 (463.9 Da) vs. Impurity 35 (498.3 Da) as LC-MS Identification Anchor

Lenvatinib Impurity 76 has a molecular weight of 415.83 g/mol (C20H18ClN3O5), which is 11.02 Da lower than the parent drug Lenvatinib (426.85 g/mol, C21H19ClN4O4) [1][2]. This mass difference is 48.07 Da lower than Impurity 14 (phenyl carbamate analog, 463.9 g/mol, C24H18ClN3O5) and 82.47 Da lower than Impurity 35 (4-chlorophenyl carbamate analog, 498.3 g/mol, C24H17Cl2N3O5) [3][4]. In LC-MS analysis, the [M+H]+ precursor ion of Impurity 76 at m/z ~416.8 is baseline-resolvable from the corresponding ions of Impurity 14 (m/z ~464.9) and Impurity 35 (m/z ~499.3), enabling unambiguous mass-based identification in a single analytical run [5].

Pharmaceutical impurity profiling LC-MS identity confirmation Reference standard characterization

Carbamate Substituent Differentiation: Ethyl Carbamate (C3H7NO2, 89 Da) vs. Cyclopropylurea (C4H7N2O, 99 Da) vs. Phenyl Carbamate (C7H5NO2, 135 Da)

The defining structural feature of Impurity 76 is the ethyl carbamate group (–NH–C(=O)–O–CH2CH3) on the 2-chlorophenyl ring, with a substructure mass contribution of ~89 Da. This differs fundamentally from the cyclopropylurea group (–NH–C(=O)–NH–cyclopropyl, ~99 Da) in the parent drug Lenvatinib and from the phenyl carbamate group (–NH–C(=O)–O–phenyl, ~135 Da) in Impurity 14 [1][2]. The ethyl carbamate moiety is a recognized structural alert for genotoxicity under the ICH M7 framework, as carbamates can act as electrophilic species capable of DNA alkylation [3]. A 2024 doctoral thesis on Lenvatinib impurity method validation reported that three of seven identified Lenvatinib impurities exhibited genotoxic potential, with impurity limit values calculated per ICH M7(R1) guidelines at thresholds more stringent than standard ICH Q3A limits (below 400 ppm) [4]. The carbamate subclass therefore requires dedicated quantification using a compound-specific reference standard rather than a surrogate impurity standard, as response factors and acceptance criteria are structurally dependent.

Process impurity origin Genotoxic impurity assessment Structure-activity relationship

HPLC Purity Specification: ≥95% HPLC Purity with Full Characterization Suite Exceeding Minimum Pharmacopeial Requirements

Commercially available Lenvatinib Impurity 76 reference standard is supplied with a minimum HPLC purity of ≥95% (typical purity >95% by HPLC at 246 nm detection wavelength), accompanied by a comprehensive Certificate of Analysis (COA) that includes 1H-NMR, MS, HPLC chromatogram, and optional IR, UV, water content (Karl Fischer), and residue on ignition testing [1]. This characterization breadth is specified to meet or exceed the requirements of ISO 17034 certified reference material producers and is aligned with pharmacopeial expectations for impurity reference standards used in analytical method validation and ANDA/DMF submissions [2]. In contrast, the structurally related carbamate impurity standards (Impurity 14, 35, 36) are typically offered at similar purity levels but require separate procurement and characterization, as HPLC retention times and relative response factors are compound-specific and cannot be interchanged [3].

Reference standard procurement Certificate of Analysis Method validation

Process-Related Impurity Origin: Formation via Carbamylation of APQC Intermediate with Ethyl Chloroformate

Lenvatinib Impurity 76 is a process-related impurity originating from the carbamylation side reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (APQC) or its synthetic intermediates with ethyl chloroformate, which may be present as a reagent, contaminant, or degradation product of chloroform under manufacturing conditions [1][2]. This formation pathway is distinct from that of Impurity 14 (formed via reaction with phenyl chloroformate), Impurity 35 (via 4-chlorophenyl chloroformate), and the parent drug Lenvatinib (formed via reaction with cyclopropyl isocyanate or activated cyclopropylcarbamate) [3][4]. The patent literature explicitly identifies carbamate impurities of this structural class as requiring dedicated reference standards for process control, as their formation is sensitive to moisture content, reagent stoichiometry, and reaction temperature during the final API coupling step [5]. A 2021 patent (CN112409255A) demonstrated that specific lenvatinib impurities can be synthesized with stable purity and yield for use as impurity reference standards, enabling precise quality monitoring of intermediates and API [6].

Synthetic route control Process impurity fate and purge Quality by Design (QbD)

Procurement-Relevant Application Scenarios for Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate (Lenvatinib Impurity 76)


Analytical Method Development and Validation (AMV) for ANDA/DMF Submissions

Lenvatinib Impurity 76 serves as a compound-specific reference standard for developing and validating stability-indicating HPLC and LC-MS methods that quantify the ethyl carbamate impurity in Lenvatinib drug substance and finished dosage forms. The validated LC-MS/MS method for Lenvatinib and its related impurities in rat plasma, which achieved precision, recovery, accuracy, and stability parameters compliant with USFDA guidelines, establishes the precedent for using impurity-specific reference standards in pharmacokinetic and quality control applications [1]. The unambiguous molecular weight difference (415.83 vs. 426.85 for parent API vs. 463.9 for Impurity 14) enables orthogonal mass-based identity confirmation, while the ICH Q2(R1)-validated UHPLC-PDA methods developed for forced degradation product separation provide the chromatographic framework for method transfer [2].

Genotoxic Impurity Risk Assessment and Control Strategy per ICH M7

The ethyl carbamate moiety in Impurity 76 constitutes a recognized structural alert for mutagenicity under the ICH M7 framework [3]. The 2024 doctoral thesis on Lenvatinib impurity methods identified three genotoxic impurities among seven studied and calculated compound-specific limit values below 400 ppm, more stringent than general ICH Q3A thresholds [4]. Procurement of the authentic Impurity 76 reference standard is essential for conducting quantitative structure-activity relationship (QSAR) assessments, performing in vitro mutagenicity testing (Ames test) on the isolated impurity, and establishing compound-specific acceptable intake limits in accordance with the ICH M7 staged TTC approach. Use of a surrogate standard is scientifically invalid due to structure-dependent mutagenic potency.

Process Development and In-Process Control for Lenvatinib API Manufacturing

Impurity 76 is formed via carbamylation of the APQC intermediate with ethyl chloroformate, a reaction pathway that is mechanistically distinct from the formation of other carbamate-class impurities (Impurity 14 via phenyl chloroformate, Impurity 35 via 4-chlorophenyl chloroformate) [5][6]. Process chemists use the Impurity 76 reference standard to develop targeted control strategies including tight moisture control, optimized stoichiometry of carbamoylating reagents, and in-process purification steps. Patent CN112409255A demonstrated the synthesis of lenvatinib impurities with stable purity for use as reference standards, enabling precise tracking of impurity fate and purge across the synthetic route [7]. The compound-specific reference standard allows accurate quantification of purge factors during recrystallization and facilitates root cause analysis when impurity levels exceed qualification thresholds.

Forced Degradation and Stability Study Support per ICH Q1A

The 2023 forced degradation study of Lenvatinib mesylate by Swain et al., conducted per ICH Q1A(R2) guidelines, identified nine degradation products (L1-L9) using UHPLC-PDA and LC-QTof-MS/MS, demonstrating that Lenvatinib degrades under hydrolytic stress while remaining relatively stable under thermal, oxidative, and photolytic conditions [2]. Impurity 76, as a carbamate derivative, may co-elute with or be chromatographically similar to hydrolytic degradation products. The authentic reference standard is required for peak identification, retention time marking, and relative response factor determination in stability-indicating methods, ensuring that degradation products are not misidentified as process impurities and that shelf-life specifications are scientifically justified.

Quote Request

Request a Quote for Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.